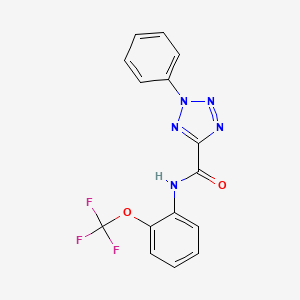
2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide” is likely a complex organic compound. It seems to contain a tetrazole ring, which is a type of heterocyclic aromatic compound, and a trifluoromethoxy group, which is a type of organofluorine group .
Chemical Reactions Analysis
Again, without specific studies on this compound, it’s hard to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are typically determined through laboratory analysis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Tetrazole derivatives are synthesized through various chemical reactions, emphasizing their versatility in drug design and material science. For instance, the study on the synthesis of tetrazole di- and triamide derivatives for application in ion-selective membrane electrodes demonstrates the utility of tetrazole compounds in creating sensitive and selective sensors for ion detection (Pazik & Skwierawska, 2014). This highlights the compound's potential in analytical chemistry and environmental monitoring.
Applications in Medicinal Chemistry
Tetrazole derivatives are significant in medicinal chemistry, serving as bioisosteres for carboxylic acid and amide groups. Their incorporation into drug molecules can enhance metabolic stability and modify physicochemical properties beneficial for drug development. The review on tetrazoles via multicomponent reactions outlines the importance of these derivatives in creating novel therapeutic agents with improved efficacy and safety profiles (Neochoritis, Zhao, & Dömling, 2019). Given the structural similarity, "2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide" could potentially find applications in drug design, leveraging its tetrazole core for therapeutic innovation.
Material Science and Polymer Chemistry
Tetrazole-containing compounds also find applications in material science, particularly in the development of polymers with specific electrical or optical properties. The synthesis and characterization of aromatic polyamides and polyimides bearing pendant tetrazole units illustrate the potential of tetrazole derivatives in creating advanced materials with desirable thermal stability and electrochemical characteristics (Hsiao et al., 2013). This suggests that "this compound" might be explored for its utility in designing novel materials or enhancing existing ones.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-N-[2-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O2/c16-15(17,18)25-12-9-5-4-8-11(12)19-14(24)13-20-22-23(21-13)10-6-2-1-3-7-10/h1-9H,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCGHTXCLPOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
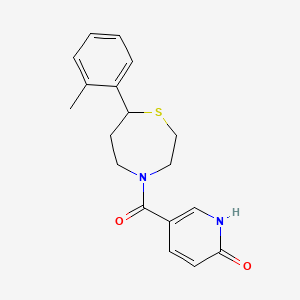

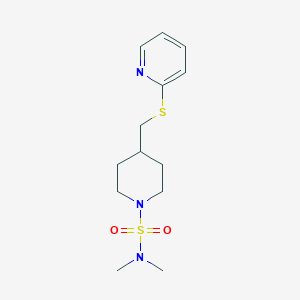
![2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2821438.png)
![3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2821442.png)
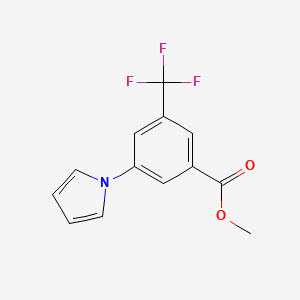


![5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine](/img/structure/B2821448.png)
![N-(3-methyl-4-{[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B2821449.png)
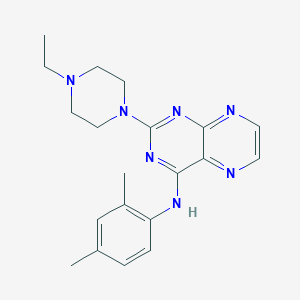
![2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2821454.png)

![2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2821456.png)
